5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide is a complex organic compound that features a combination of pyrazole, thiophene, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with a furan derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can help in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chloro-1H-pyrazol-1-yl)methyl-2-furoic acid
- N-(thiophen-2-ylmethyl)-2-furoic acid
Uniqueness
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide is unique due to its combination of pyrazole, thiophene, and furan moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H12ClN3O2S |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3O2S/c15-10-6-17-18(8-10)9-11-3-4-13(20-11)14(19)16-7-12-2-1-5-21-12/h1-6,8H,7,9H2,(H,16,19) |
InChI Key |
OWSPDMDZLHDKAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.